molecular formula C15H18ClNO B12357536 6-chloro-4-phenyl-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one

6-chloro-4-phenyl-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one

Cat. No.: B12357536
M. Wt: 263.76 g/mol
InChI Key: GHDPSCNIWRDVIR-UHFFFAOYSA-N
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Description

6-chloro-4-phenyl-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a chlorine atom, a phenyl group, and an octahydroquinoline core. It has garnered interest in various fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-phenyl-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-chloroquinoline-3-carbaldehyde with phenylhydrazine followed by cyclization can yield the desired compound . The reaction typically requires a solvent such as ethanol and a catalyst like acetic acid, with the reaction being carried out under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, the purification process may involve crystallization or chromatography techniques to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

6-chloro-4-phenyl-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into different hydrogenated forms.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various functionalized quinolines.

Scientific Research Applications

6-chloro-4-phenyl-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an antimicrobial and antiviral agent.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 6-chloro-4-phenyl-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-4-phenyl-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one is unique due to its specific structural features, such as the chlorine atom and the octahydroquinoline core. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C15H18ClNO

Molecular Weight

263.76 g/mol

IUPAC Name

6-chloro-4-phenyl-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one

InChI

InChI=1S/C15H18ClNO/c16-11-6-7-14-13(8-11)12(9-15(18)17-14)10-4-2-1-3-5-10/h1-5,11-14H,6-9H2,(H,17,18)

InChI Key

GHDPSCNIWRDVIR-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CC1Cl)C(CC(=O)N2)C3=CC=CC=C3

Origin of Product

United States

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